(S,R,S)-AHPC-3-methylbutanyl acetate-methanesulfonothioate-PEG3-NH2 TFA

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式 |

C38H56F3N5O13S3 |

|---|---|

分子量 |

944.1 g/mol |

IUPAC名 |

[(3R,5S)-1-[(2S)-2-[[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]acetyl]amino]-3,3-dimethylbutanoyl]-5-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-3-yl] 3-methylsulfonylsulfanylbutan-2-yl carbonate;2,2,2-trifluoroacetic acid |

InChI |

InChI=1S/C36H55N5O11S3.C2HF3O2/c1-23-31(53-22-39-23)27-10-8-26(9-11-27)19-38-33(43)29-18-28(52-35(45)51-24(2)25(3)54-55(7,46)47)20-41(29)34(44)32(36(4,5)6)40-30(42)21-50-17-16-49-15-14-48-13-12-37;3-2(4,5)1(6)7/h8-11,22,24-25,28-29,32H,12-21,37H2,1-7H3,(H,38,43)(H,40,42);(H,6,7)/t24?,25?,28-,29+,32-;/m1./s1 |

InChIキー |

CLEZKFFRUUBANA-WARMXROESA-N |

異性体SMILES |

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)COCCOCCOCCN)OC(=O)OC(C)C(C)SS(=O)(=O)C.C(=O)(C(F)(F)F)O |

正規SMILES |

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)COCCOCCOCCN)OC(=O)OC(C)C(C)SS(=O)(=O)C.C(=O)(C(F)(F)F)O |

製品の起源 |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to (S,R,S)-AHPC-3-methylbutanyl acetate-methanesulfonothioate-PEG3-NH2 TFA: A Bifunctional E3 Ligase Ligand-Linker Conjugate for PROTAC Development

Abstract

This technical guide provides a comprehensive analysis of the (S,R,S)-AHPC-3-methylbutanyl acetate-methanesulfonothioate-PEG3-NH2 trifluoroacetic acid (TFA) salt, a specialized chemical entity designed for the development of Proteolysis Targeting Chimeras (PROTACs). We will dissect the molecular architecture of this compound, elucidating the specific roles of its constituent components: the (S,R,S)-AHPC VHL E3 ligase ligand, the methanesulfonothioate reactive group, the 3-methylbutanyl acetate moiety, the polyethylene glycol (PEG) linker, and the terminal amine. This guide is intended for researchers, medicinal chemists, and drug development professionals engaged in the field of targeted protein degradation. We will explore the mechanistic underpinnings of its application, provide insights into its strategic use in PROTAC synthesis, and present relevant experimental considerations.

Introduction to Targeted Protein Degradation and PROTACs

The landscape of therapeutic intervention is undergoing a paradigm shift, moving beyond simple inhibition of protein function to the targeted degradation of disease-causing proteins. Proteolysis Targeting Chimeras (PROTACs) are at the forefront of this revolution.[1] These heterobifunctional molecules are engineered to simultaneously bind a target protein of interest (POI) and an E3 ubiquitin ligase, thereby hijacking the cell's natural ubiquitin-proteasome system to induce the degradation of the target protein.[1]

A PROTAC molecule is comprised of three key components: a "warhead" that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. The strategic design and selection of each of these components are critical for the efficacy, selectivity, and pharmacokinetic properties of the resulting PROTAC.

The molecule at the center of this guide, (S,R,S)-AHPC-3-methylbutanyl acetate-methanesulfonothioate-PEG3-NH2 TFA, is a sophisticated building block designed to streamline the synthesis of PROTACs. It provides a pre-synthesized E3 ligase ligand and linker, ready for conjugation to a warhead targeting a protein of interest.

Molecular Architecture and Component Analysis

The structure of this compound is a testament to rational drug design, with each moiety serving a distinct purpose.

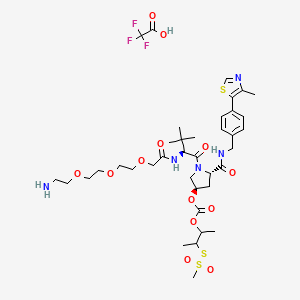

Figure 1: A diagram illustrating the distinct functional components of the this compound molecule.

(S,R,S)-AHPC: The VHL E3 Ligase Ligand

The (S,R,S)-AHPC (alpha-hydroxy-gamma-prolyl-beta-cyclohexylalanine) scaffold is a well-validated and potent ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[2] VHL is one of the most commonly recruited E3 ligases in PROTAC design due to its well-characterized binding pocket and its role in cellular protein degradation pathways. The specific stereochemistry of (S,R,S)-AHPC is crucial for its high-affinity binding to the VHL protein, which is the initial and essential step in the formation of the ternary complex (Target Protein - PROTAC - VHL).

Methanesulfonothioate: A Cysteine-Reactive Warhead

The methanesulfonothioate (-S-SO2CH3) group is a key functional moiety in this molecule, acting as a reactive handle. This group is known to be a thiol-reactive electrophile, making it a potential "warhead" for targeting cysteine residues on a protein of interest.[3] Cysteine is a relatively low-abundance amino acid, and its side chain thiol group is highly nucleophilic, making it an attractive target for covalent inhibitors and PROTACs.[3] The reaction of a methanesulfonothioate with a cysteine thiol proceeds via a nucleophilic attack, resulting in the formation of a stable disulfide bond and the release of methanesulfinic acid. This covalent and potentially irreversible interaction can lead to prolonged target engagement and degradation.

3-Methylbutanyl Acetate: A Modulating Moiety

The precise role of the 3-methylbutanyl acetate group in this specific molecule is not extensively documented in publicly available literature. However, based on general principles of medicinal chemistry, it may serve several functions:

-

Physicochemical Properties: The ester and alkyl components can influence the solubility, lipophilicity, and cell permeability of the molecule.

-

Metabolic Handle: Ester groups can be susceptible to hydrolysis by cellular esterases. This could potentially act as a metabolic release mechanism or influence the pharmacokinetic profile of the PROTAC.

-

Conformational Effects: The steric bulk of this group may influence the overall conformation of the PROTAC, which can be critical for the optimal formation of the ternary complex.

PEG3-NH2: The Hydrophilic Linker and Conjugation Point

The tri-ethylene glycol (PEG3) unit serves as a flexible and hydrophilic linker. The use of PEG linkers in PROTACs is a common strategy to improve aqueous solubility and pharmacokinetic properties. The length and flexibility of the linker are critical parameters that dictate the distance and orientation between the target protein and the E3 ligase, which in turn affects the efficiency of ubiquitination and subsequent degradation. The terminal primary amine (-NH2) provides a convenient and reactive site for conjugation to a warhead that targets the protein of interest. This is typically achieved through standard amide bond formation with a carboxylic acid on the warhead.[2]

Trifluoroacetic Acid (TFA) Salt

The trifluoroacetate (TFA) counter-ion is a common artifact from the purification of synthetic peptides and other molecules by reverse-phase high-performance liquid chromatography (RP-HPLC). While generally considered biologically inert at low concentrations, it is important for researchers to be aware of its presence, as high concentrations of TFA can sometimes influence cellular assays.

Mechanism of Action: From Ternary Complex Formation to Protein Degradation

The intended mechanism of action for a PROTAC synthesized from this building block follows the classical pathway of targeted protein degradation.

Figure 2: The general mechanism of action for a covalent PROTAC utilizing the (S,R,S)-AHPC-methanesulfonothioate conjugate.

-

Covalent Engagement of the Target Protein: The methanesulfonothioate warhead of the PROTAC covalently binds to a cysteine residue on the target protein of interest.

-

Recruitment of the VHL E3 Ligase: The (S,R,S)-AHPC moiety of the PROTAC binds to the VHL E3 ligase.

-

Ternary Complex Formation: The dual binding events bring the target protein and the VHL E3 ligase into close proximity, forming a stable ternary complex.

-

Ubiquitination: Within the ternary complex, the E3 ligase facilitates the transfer of ubiquitin molecules from a charged E2 ubiquitin-conjugating enzyme to lysine residues on the surface of the target protein.

-

Proteasomal Degradation: The polyubiquitinated target protein is recognized and degraded by the 26S proteasome.

-

Catalytic Cycle: The PROTAC molecule is then released and can engage another target protein and E3 ligase, enabling a catalytic cycle of degradation.

Experimental Protocols and Considerations

For researchers utilizing this building block, the key experimental step is the conjugation of a warhead to the terminal amine.

Protocol: Amide Coupling of a Warhead to the Terminal Amine

This protocol outlines a general procedure for the amide coupling of a carboxylic acid-containing warhead to the terminal amine of the title compound.

Materials:

-

This compound

-

Warhead with a terminal carboxylic acid

-

Amide coupling reagent (e.g., HATU, HBTU)

-

Anhydrous, aprotic solvent (e.g., DMF, DCM)

-

Tertiary amine base (e.g., DIPEA, triethylamine)

-

Reaction vessel, magnetic stirrer, and inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

Under an inert atmosphere, dissolve the carboxylic acid-containing warhead (1.0 equivalent) in the anhydrous solvent.

-

Add the amide coupling reagent (1.1 equivalents) and the tertiary amine base (2-3 equivalents) to the solution. Stir for 15-30 minutes at room temperature to activate the carboxylic acid.

-

In a separate vial, dissolve this compound (1.0-1.2 equivalents) in the anhydrous solvent.

-

Add the solution of the E3 ligase ligand-linker to the activated warhead solution.

-

Monitor the reaction progress by an appropriate analytical technique (e.g., LC-MS, TLC).

-

Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride.

-

Perform an aqueous workup to remove the coupling reagents and other water-soluble byproducts.

-

Purify the crude product by flash column chromatography or preparative HPLC to obtain the final PROTAC.

Note: The stoichiometry, reaction time, and temperature may need to be optimized for specific warheads.

Characterization and Quality Control

The final PROTAC should be thoroughly characterized to confirm its identity and purity.

| Analytical Technique | Purpose |

| LC-MS | To confirm the molecular weight of the final product and assess its purity. |

| ¹H and ¹³C NMR | To confirm the chemical structure and stereochemistry of the molecule. |

| HRMS | To determine the exact mass and elemental composition. |

| Preparative HPLC | For purification and to determine the final purity of the compound. |

Biological Evaluation

Once the PROTAC is synthesized and purified, its biological activity must be evaluated.

Key Assays:

-

Target Engagement Assays: To confirm that the warhead of the PROTAC binds to the intended target protein (e.g., cellular thermal shift assay (CETSA), fluorescence polarization).

-

Western Blotting: To quantify the degradation of the target protein in cells treated with the PROTAC.

-

DC₅₀ and Dₘₐₓ Determination: To determine the potency (half-maximal degradation concentration) and efficacy (maximal degradation) of the PROTAC.

-

Selectivity Profiling: To assess the degradation of off-target proteins (e.g., proteomic studies).

-

Ternary Complex Formation Assays: To study the formation and stability of the ternary complex (e.g., surface plasmon resonance (SPR), bioluminescence resonance energy transfer (BRET)).

Conclusion and Future Perspectives

This compound is a highly functionalized and versatile building block for the development of covalent PROTACs. Its pre-packaged VHL ligand and linker system, combined with a cysteine-reactive warhead, offers a streamlined approach to the synthesis of potent and selective protein degraders. The modularity of this compound allows for its application in targeting a wide range of proteins that possess a suitably located cysteine residue.

As the field of targeted protein degradation continues to evolve, the development of novel E3 ligase ligands, linkers, and warheads will further expand the therapeutic potential of PROTACs. The strategic use of sophisticated building blocks like the one discussed in this guide will be instrumental in accelerating the discovery and development of this exciting new class of medicines.

References

An In-depth Technical Guide on the Putative Mechanism of Action of (S,R,S)-AHPC-3-methylbutanyl acetate-methanesulfonothioate-PEG3-NH2

Abstract

(S,R,S)-AHPC-3-methylbutanyl acetate-methanesulfonothioate-PEG3-NH2 is a rationally designed, multi-component chemical entity engineered for applications in targeted protein modulation. An analysis of its structure indicates it is a bifunctional molecule, likely intended as a key building block for constructing Proteolysis Targeting Chimeras (PROTACs). It incorporates a specific (S,R,S)-AHPC moiety for recruiting the von Hippel-Lindau (VHL) E3 ubiquitin ligase, a linker containing a 3-methylbutanyl acetate group, a thiol-reactive methanesulfonothioate (MTS) warhead, and a 3-unit polyethylene glycol (PEG) spacer terminating in a primary amine (NH2) for conjugation. This guide deconstructs the molecule's architecture to propose its core mechanism of action: to covalently engage an E3 ligase while serving as a versatile platform for conjugation to a target protein ligand, thereby enabling the formation of a ternary complex poised for inducing ubiquitination and subsequent proteasomal degradation of the target protein. We will detail the putative roles of each component, the overarching PROTAC mechanism, and a comprehensive workflow for its experimental validation.

Deconstruction of the Chemical Architecture

The compound's name reveals a modular design, with each component having a predicted, distinct function. Understanding these individual parts is key to elucidating the molecule's overall mechanism of action.

-

(S,R,S)-AHPC Moiety: The E3 Ligase Binder : The "(S,R,S)-AHPC" component is a derivative of a well-characterized ligand scaffold that binds to the von Hippel-Lindau (VHL) protein, which is the substrate-recognition subunit of the CRL2^VHL^ E3 ubiquitin ligase complex.[1][2][3] The specific (S,R,S) stereochemistry is critical for high-affinity binding to the VHL active site, mimicking the interaction of its natural substrate, the Hypoxia Inducible Factor (HIF-1α).[4][5] Commercial suppliers explicitly market (S,R,S)-AHPC derivatives as VHL ligands for PROTAC synthesis, while stereoisomers with different configurations serve as inactive negative controls.[5][6] Therefore, the primary role of this moiety is to hijack the VHL E3 ligase.[7][8][9]

-

Linker Core (3-methylbutanyl acetate & PEG3) : The linker connects the E3 ligase binder to the reactive groups and conjugation handle. It consists of a 3-methylbutanyl acetate group and a PEG3 (3-unit polyethylene glycol) chain. PEG linkers are extensively used in bifunctional molecules like PROTACs and antibody-drug conjugates to impart hydrophilicity, improve pharmacokinetic properties, and provide optimal spatial orientation between the two ends of the molecule.[10][11] The length and composition of the linker are critical for enabling the formation of a stable and productive ternary complex (E3 Ligase-PROTAC-Target Protein).[12]

-

Methanesulfonothioate (MTS) Group: The Covalent Warhead : The methanesulfonothioate group is a thiol-reactive electrophile.[13] It is known to react specifically with cysteine residues on proteins to form a stable disulfide bond, effectively creating a covalent linkage.[13][14] In the context of this molecule, the MTS group introduces the potential for covalent engagement. This could be directed towards a cysteine on the VHL E3 ligase or, more likely, a target protein once the full PROTAC is assembled. Covalent PROTACs can offer advantages such as increased potency, prolonged duration of action, and the ability to target proteins with shallow binding pockets.[15][16][]

-

Terminal Amine (-NH2): The Conjugation Handle : The primary amine at the terminus of the PEG3 linker is a versatile functional group for chemical conjugation.[10][18] It allows this molecule to be covalently attached to a ligand for a specific Protein of Interest (POI), thus completing the synthesis of a heterobifunctional PROTAC.

-

Trifluoroacetate (TFA) Counter-ion : TFA is not part of the active molecule but is a counter-ion resulting from the purification process, typically reverse-phase HPLC.[19] While generally considered biocompatible for research purposes, its presence should be noted, as high concentrations can have cellular effects.[20][21]

Putative Mechanism of Action: A Covalent PROTAC Building Block

Based on its architecture, the molecule is best understood as an intermediate designed for the synthesis of a covalent PROTAC. The ultimate mechanism of action of the final PROTAC conjugate is to induce the targeted degradation of a specific protein via the ubiquitin-proteasome system (UPS).

The process can be broken down into the following key steps:

-

Ternary Complex Formation : The final PROTAC, once synthesized by conjugating a POI ligand to the -NH2 handle, diffuses across the cell membrane. Inside the cell, it acts as a molecular bridge. The (S,R,S)-AHPC end binds to the VHL E3 ligase, and the POI ligand end binds to the target protein. This brings the target and the E3 ligase into close proximity, forming a ternary complex (POI-PROTAC-VHL).[1][22]

-

Covalent Engagement : The methanesulfonothioate (MTS) group on the linker can form a covalent disulfide bond with a suitably positioned cysteine residue on either the POI or the VHL ligase. This covalent linkage can enhance the stability of the ternary complex, potentially increasing the efficiency and duration of the degradation process.[16][23]

-

Ubiquitination of the Target Protein : The formation of the ternary complex positions the target protein to act as a substrate for the E3 ligase. The ligase facilitates the transfer of ubiquitin molecules from an E2-conjugating enzyme to lysine residues on the surface of the POI. This results in the formation of a polyubiquitin chain.[1][23]

-

Proteasomal Degradation : The polyubiquitin chain acts as a recognition signal for the 26S proteasome, the cell's primary machinery for protein degradation. The proteasome unfolds and degrades the tagged POI into small peptides. The PROTAC molecule, especially if the covalent bond is reversible, can then be released to engage another target protein molecule, acting catalytically.[15][24]

The following diagram illustrates this proposed catalytic cycle.

Caption: Proposed mechanism of a PROTAC derived from the subject molecule.

Comprehensive Experimental Validation Workflow

A rigorous, multi-step process is required to validate the proposed mechanism of action. This workflow combines biochemical, biophysical, and cell-based assays.[22][25][26]

Part A: Biochemical and Biophysical Characterization

The initial step is to confirm the direct molecular interactions hypothesized from the structure.

| Assay Type | Objective | Experimental Protocol | Expected Outcome |

| Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) | To quantify the binding affinity of the (S,R,S)-AHPC moiety to the VHL E3 ligase complex. | 1. Immobilize recombinant VHL-ElonginB-ElonginC (VCB) complex on a sensor chip (SPR) or place in the calorimeter cell (ITC). 2. Flow serial dilutions of the (S,R,S)-AHPC-containing molecule over the chip or titrate into the cell. 3. Measure the association (k_on_) and dissociation (k_off_) rates to calculate the dissociation constant (K_D_).[26] | A K_D_ value in the nanomolar to low-micromolar range, confirming specific, high-affinity binding to VHL. |

| Mass Spectrometry (LC-MS/MS) | To confirm covalent bond formation between the MTS group and a cysteine residue. | 1. Incubate the molecule with either the VCB complex or a cysteine-containing target protein. 2. Digest the protein with trypsin. 3. Analyze the resulting peptides by LC-MS/MS to identify the peptide fragment that has been modified, confirming the site of covalent attachment. | Identification of a peptide with a mass shift corresponding to the addition of the molecule via a disulfide bond. |

Part B: Cell-Based Mechanistic Validation

After confirming the molecular interactions, the next phase is to verify the degradation mechanism within a cellular context using a fully assembled PROTAC.

| Assay Type | Objective | Experimental Protocol | Expected Outcome |

| Western Blotting | To demonstrate dose- and time-dependent degradation of the target protein (POI). | 1. Treat cells expressing the POI with a range of PROTAC concentrations (e.g., 1 nM to 10 µM). 2. Lyse cells at various time points (e.g., 2, 4, 8, 24 hours). 3. Separate proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies against the POI and a loading control (e.g., GAPDH). 4. Quantify band intensity to determine DC50 (50% degradation concentration) and Dmax (maximal degradation).[22][27] | A characteristic "hook effect" may be observed, where degradation efficiency decreases at very high concentrations.[27] |

| Proteasome & E3 Ligase Inhibition | To confirm that degradation is dependent on the proteasome and the recruited E3 ligase. | 1. Pre-treat cells with a proteasome inhibitor (e.g., MG132) or a competitive VHL ligand before adding the PROTAC. 2. Perform Western Blot analysis as described above. | The degradation of the POI should be rescued (i.e., prevented) in the presence of the inhibitors, confirming the mechanism. |

| Immunoprecipitation & Ubiquitination Assay | To directly observe the ubiquitination of the POI. | 1. Treat cells with the PROTAC and a proteasome inhibitor (to allow ubiquitinated protein to accumulate). 2. Lyse cells and immunoprecipitate the POI using a specific antibody. 3. Perform a Western Blot on the immunoprecipitated sample using an anti-ubiquitin antibody. | A ladder of high-molecular-weight bands corresponding to the poly-ubiquitinated POI should be observed only in the PROTAC-treated sample. |

| Quantitative PCR (qPCR) | To confirm that protein loss is due to degradation, not decreased transcription. | 1. Treat cells with the PROTAC. 2. Isolate mRNA and perform reverse transcription to generate cDNA. 3. Use qPCR to measure the mRNA levels of the gene encoding the POI.[25] | No significant change in the POI's mRNA levels should be observed. |

The following diagram outlines this comprehensive validation workflow.

Caption: A stepwise workflow for the validation of the proposed mechanism.

Conclusion

The chemical entity (S,R,S)-AHPC-3-methylbutanyl acetate-methanesulfonothioate-PEG3-NH2 is a sophisticated tool for chemical biology and drug discovery. Its design strongly supports its function as a versatile, covalent-capable building block for creating VHL-recruiting PROTACs. The proposed mechanism of action, centered on hijacking the ubiquitin-proteasome system to induce targeted protein degradation, is well-grounded in the established functions of its constituent parts. The inclusion of a thiol-reactive MTS group offers the potential for enhanced efficacy through covalent targeting, representing an advanced strategy in the field of targeted protein degradation.[15][] The experimental workflow detailed herein provides a robust framework for researchers to rigorously validate this mechanism and characterize the activity of novel degraders synthesized from this promising chemical scaffold.

References

- 1. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 3. tandfonline.com [tandfonline.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. (S,R,S)-AHPC hydrochloride = 97 1448189-80-7 [sigmaaldrich.com]

- 6. selleckchem.com [selleckchem.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. abmole.com [abmole.com]

- 10. nbinno.com [nbinno.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. Novel applications of modification of thiol enzymes and redox-regulated proteins using S-methyl methanethiosulfonate (MMTS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Frontiers | Reversible Covalent PROTACs: Novel and Efficient Targeted Degradation Strategy [frontiersin.org]

- 16. Covalent PROTACs: the best of both worlds? - PMC [pmc.ncbi.nlm.nih.gov]

- 18. lumiprobe.com [lumiprobe.com]

- 19. Which salt form should I choose for my peptide? | AmbioPharm [ambiopharm.com]

- 20. News - Differences in the environments in which TFA salts, acetate, and hydrochloride are used in peptide synthesis [gtpeptide.com]

- 21. Impact of counterion and salt form on the properties of long-acting injectable peptide hydrogels for drug delivery - Faraday Discussions (RSC Publishing) DOI:10.1039/D4FD00194J [pubs.rsc.org]

- 22. benchchem.com [benchchem.com]

- 23. Applications of Covalent Chemistry in Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 24. biorxiv.org [biorxiv.org]

- 25. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Application of PROTACs in Target Identification and Target Validation - PMC [pmc.ncbi.nlm.nih.gov]

- 27. benchchem.com [benchchem.com]

What is (S,R,S)-AHPC-3-methylbutanyl acetate-methanesulfonothioate-PEG3-NH2 TFA?

An In-depth Technical Guide to (S,R,S)-AHPC-3-methylbutanyl acetate-methanesulfonothioate-PEG3-NH2: A Covalent PROTAC for Targeted Protein Degradation

Authored by a Senior Application Scientist

This document provides a comprehensive technical overview of (S,R,S)-AHPC-3-methylbutanyl acetate-methanesulfonothioate-PEG3-NH2 TFA, a sophisticated bifunctional molecule engineered for targeted protein degradation. As a covalent Proteolysis-Targeting Chimera (PROTAC), this compound represents a cutting-edge approach in chemical biology and drug development, designed to permanently bind to a target protein and subsequently induce its destruction via the ubiquitin-proteasome system.

This guide is intended for researchers, chemists, and drug development professionals. It will deconstruct the molecule's architecture, elucidate its mechanism of action, provide detailed protocols for its application and validation, and offer insights into the strategic considerations of its use.

Deconstructing the Architecture: A Tale of Three Moieties

The efficacy of this PROTAC lies in the synergistic function of its three core components: a warhead for target engagement, an E3 ligase ligand for hijacking the cellular degradation machinery, and a linker that optimally positions the two.

-

The E3 Ligase Ligand: (S,R,S)-AHPC The (S,R,S)-AHPC (Aminohydroxy-Phenyl-Chlorobenzoyl) moiety is a high-affinity, well-characterized ligand for the von Hippel-Lindau (VHL) tumor suppressor, which is the substrate recognition component of the VHL E3 ubiquitin ligase complex. By incorporating this ligand, the molecule effectively hijacks the VHL complex, bringing it into close proximity with the target protein. The specific (S,R,S) stereochemistry is crucial for optimal binding to the VHL protein.

-

The Covalent Warhead: Methanesulfonothioate (MTS) The molecule features a methanesulfonothioate (MTS) group, an electrophilic moiety that acts as a covalent warhead. This group is designed to react with nucleophilic amino acid residues on the surface of a target protein, most commonly cysteine. This reaction forms a stable, permanent disulfide bond, tethering the PROTAC to its target. This covalent and irreversible binding offers a significant advantage over non-covalent PROTACs, potentially leading to more durable and profound protein degradation. The "3-methylbutanyl acetate" component likely forms part of the broader warhead structure, contributing to the specificity and binding affinity for the target protein's cysteine-containing pocket.

-

The Spacer: PEG3-NH2 Linker Connecting the AHPC ligand and the MTS warhead is a 3-unit polyethylene glycol (PEG) linker with a terminal amine (NH2). The linker is not merely a passive spacer; its length, flexibility, and chemical properties are critical determinants of the PROTAC's efficacy. The PEG3 linker provides sufficient length and flexibility to allow the formation of a productive ternary complex between the target protein, the PROTAC, and the VHL E3 ligase. This spatial arrangement is essential for efficient ubiquitin transfer from the E3 ligase to the target protein.

Mechanism of Action: The Covalent Hijacking of Protein Homeostasis

The compound operates through a multi-step process to induce the degradation of a specific target protein.

-

Covalent Target Engagement: The PROTAC first diffuses into the cell and seeks out its protein target. The methanesulfonothioate warhead reacts with a surface-accessible cysteine residue on the target protein, forming an irreversible covalent bond.

-

Ternary Complex Formation: Once tethered to the target, the PROTAC's exposed (S,R,S)-AHPC moiety recruits the VHL E3 ubiquitin ligase complex, forming a stable ternary complex (Target Protein-PROTAC-VHL).

-

Polyubiquitination: Within the ternary complex, the E3 ligase catalyzes the transfer of ubiquitin molecules from a charged E2 ubiquitin-conjugating enzyme to lysine residues on the surface of the target protein. This process is repeated to form a polyubiquitin chain, which acts as a degradation signal.

-

Proteasomal Degradation: The polyubiquitinated target protein is recognized and shuttled to the 26S proteasome, the cell's primary protein degradation machinery. The proteasome unfolds and proteolytically degrades the target protein into small peptides, effectively eliminating it from the cell. The PROTAC, still bound to the VHL ligase, can then potentially engage another target protein, though the covalent nature of this specific molecule means it operates with a 1:1 stoichiometry.

Below is a diagram illustrating this pathway.

digraph "Covalent_PROTAC_Mechanism" { graph [fontname="Arial", fontsize=12, labelloc="t", label="Figure 1: Mechanism of Action for the Covalent PROTAC", pad="0.5", nodesep="0.6", ranksep="0.5"]; node [fontname="Arial", fontsize=10, shape=box, style=rounded, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

// Nodes PROTAC [label="(S,R,S)-AHPC-MTS PROTAC", shape=hexagon, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Target [label="Target Protein\n(with Cysteine)", style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; VHL [label="VHL E3 Ligase\nComplex", style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Ternary [label="Ternary Complex\n(Target-PROTAC-VHL)", style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Ub [label="Ubiquitin\n(Ub)", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; PolyUb_Target [label="Polyubiquitinated\nTarget Protein", style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF", peripheries=2]; Proteasome [label="26S Proteasome", shape=cylinder, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"]; Peptides [label="Degraded Peptides", shape=tripleoctagon, style=filled, fillcolor="#E8EAED", fontcolor="#202124"];

// Edges PROTAC -> Target [label="1. Covalent Binding\n(MTS reacts with Cys)"]; VHL -> Ternary [label="2. Recruitment"]; Target -> Ternary; Ub -> Ternary [label="3. Ubiquitination"]; Ternary -> PolyUb_Target [label="Forms Poly-Ub Chain"]; PolyUb_Target -> Proteasome [label="4. Recognition"]; Proteasome -> Peptides [label="5. Degradation"]; }

Figure 1: Mechanism of Action for the Covalent PROTAC

Experimental Validation: Protocols and Workflows

Validating the activity of this covalent PROTAC requires a systematic, multi-faceted approach. The following protocols provide a framework for confirming target engagement, degradation, and downstream cellular effects.

Workflow for PROTAC Characterization

// Nodes start [label="Start: Treat Cells with PROTAC", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; dose_response [label="{Dose-Response & Time-Course | Determine optimal concentration and time for degradation. | Methods: Western Blot, qPCR}"]; target_engagement [label="{Target Engagement Assay | Confirm covalent binding to the target protein. | Method: Intact Protein Mass Spectrometry}", style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; degradation_assays [label="{Degradation Confirmation | Quantify the reduction of target protein levels. | Methods: Western Blot, ELISA, Flow Cytometry}"]; specificity_assays [label="{Specificity Profiling | Assess off-target degradation. | Method: Global Proteomics (e.g., TMT-MS)}", style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; mechanism_validation [label="{Mechanism Validation | Confirm dependence on VHL and Proteasome. | Methods: VHL knockout/knockdown, Proteasome inhibitor (e.g., MG132) co-treatment}"]; functional_assays [label="{Functional Cellular Assays | Measure downstream biological consequences. | Examples: Cell Viability (MTT), Apoptosis (Caspase-Glo), Phenotypic Assays}", style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; end [label="End: Characterized PROTAC", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> dose_response; dose_response -> target_engagement; dose_response -> degradation_assays; degradation_assays -> specificity_assays; degradation_assays -> mechanism_validation; specificity_assays -> functional_assays; mechanism_validation -> functional_assays; functional_assays -> end; }

Figure 2: Experimental Workflow for PROTAC Validation

Protocol: Western Blot for Protein Degradation

This is the most direct method to visualize and quantify the reduction in target protein levels.

Objective: To determine the degradation concentration (DC50) and degradation kinetics.

Methodology:

-

Cell Culture: Plate cells of interest at a density that ensures they are in a logarithmic growth phase at the time of treatment.

-

PROTAC Treatment:

-

For DC50: Prepare serial dilutions of the PROTAC (e.g., 1 nM to 10 µM). Treat cells for a fixed time point (e.g., 18-24 hours).

-

For Kinetics: Treat cells with a fixed concentration (e.g., 100 nM) for various time points (e.g., 0, 2, 4, 8, 16, 24 hours).

-

-

Cell Lysis: Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

-

SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel, separate by electrophoresis, and transfer to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate with a primary antibody specific to the target protein overnight at 4°C.

-

Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Include a loading control (e.g., GAPDH, β-actin) to normalize results.

-

-

Detection and Analysis: Visualize bands using an enhanced chemiluminescence (ECL) substrate. Quantify band intensity using densitometry software. Normalize the target protein signal to the loading control.

Protocol: Mechanism of Action Validation

Objective: To confirm that degradation is mediated by the VHL ligase and the proteasome.

Methodology:

-

Proteasome Inhibition:

-

Pre-treat cells with a proteasome inhibitor (e.g., 10 µM MG132 or 100 nM carfilzomib) for 1-2 hours.

-

Add the PROTAC at a concentration known to cause degradation (e.g., DC90) and co-incubate for the desired duration.

-

Analyze protein levels by Western Blot. Degradation should be rescued (i.e., blocked) in the presence of the proteasome inhibitor.

-

-

E3 Ligase Competition:

-

Pre-treat cells with an excess of a free VHL ligand (e.g., 10 µM VH032) for 1-2 hours. This will saturate the VHL ligase, preventing the PROTAC from binding.

-

Add the PROTAC and co-incubate.

-

Analyze by Western Blot. Degradation should be significantly reduced as the PROTAC cannot recruit the VHL complex.

-

Quantitative Data Summary and Considerations

When characterizing this PROTAC, key quantitative parameters should be determined and reported as follows:

| Parameter | Description | Typical Assay |

| DC50 | The concentration of PROTAC required to degrade 50% of the target protein at a specific time point. | Western Blot, ELISA |

| Dmax | The maximum percentage of protein degradation achievable with the PROTAC. | Western Blot, ELISA |

| Degradation t1/2 | The time required to degrade 50% of the target protein at a fixed PROTAC concentration. | Time-course Western Blot |

| Binding Affinity (Kd) | The equilibrium dissociation constant for the binding of the AHPC moiety to VHL. | Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR) |

| Covalent Labeling Rate (kinact/KI) | The second-order rate constant for the covalent modification of the target protein by the MTS warhead. | Intact Protein Mass Spectrometry |

Handling and Formulation: The "TFA" (trifluoroacetic acid) in the name indicates the compound is supplied as a TFA salt, a common result of purification by reverse-phase HPLC. TFA can be acidic and may affect cell health at very high concentrations. For most cell-based assays, the final concentration of TFA will be negligible. The compound should be dissolved in a suitable solvent like DMSO to create a high-concentration stock solution, which can then be diluted in cell culture media for experiments.

Conclusion

(S,R,S)-AHPC-3-methylbutanyl acetate-methanesulfonothioate-PEG3-NH2 is a powerful research tool for inducing the selective, covalent-targeted degradation of proteins containing a reactive cysteine. Its rational design combines a high-affinity VHL ligand with a reactive warhead, offering the potential for potent and durable protein knockdown. The experimental framework provided here offers a robust strategy for validating its mechanism and characterizing its activity, paving the way for its application in elucidating protein function and as a potential therapeutic lead.

An In-depth Technical Guide to the Basic Properties of AHPC-based PROTAC Building Blocks

Executive Summary

The advent of Proteolysis Targeting Chimeras (PROTACs) has marked a paradigm shift in therapeutic intervention, moving beyond mere protein inhibition to achieving targeted protein degradation.[1] These heterobifunctional molecules leverage the cell's intrinsic ubiquitin-proteasome system to selectively eliminate proteins implicated in disease.[2] A critical component in the design of many potent PROTACs is the ligand that recruits an E3 ubiquitin ligase. Among the most successfully utilized is the (S,R,S)-α-hydroxy-γ-prolyl-β-cyclohexylalanine (AHPC) scaffold, which serves as a high-affinity ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[3] This guide provides an in-depth analysis of the fundamental properties of AHPC-based building blocks, offering field-proven insights into their structure, function, and application for researchers, scientists, and drug development professionals. We will explore the causality behind experimental choices in utilizing these building blocks and provide validated protocols for their characterization.

The Foundational Role of VHL Recruitment in PROTAC Technology

PROTACs are comprised of three distinct components: a "warhead" that binds the target protein of interest (POI), an "anchor" that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[2][4] The formation of a stable ternary complex between the POI, the PROTAC, and the E3 ligase is the pivotal event that initiates the degradation cascade.[3] The VHL protein, a substrate recognition subunit of the Cullin-RING E3 ubiquitin ligase complex, is a popular and effective choice for recruitment.[5][6] Its biological role is to target the alpha-subunit of the hypoxia-inducible factor (HIF-1α) for degradation under normoxic conditions.[7] Small molecule VHL ligands, such as those based on the AHPC core, effectively mimic the hydroxylated proline residue of HIF-1α, allowing them to bind to VHL with high affinity and hijack its machinery.[7][8]

Core Physicochemical and Structural Properties of AHPC Ligands

The (S,R,S)-AHPC scaffold, often referred to by its root name VH032, is the cornerstone of a versatile family of VHL ligands.[5][6] Its efficacy is deeply rooted in its specific stereochemistry and its ability to be chemically modified to fine-tune the properties of the resulting PROTAC.

Structure-Activity Relationship (SAR)

The inherent potency of the AHPC core can be modulated through chemical modifications. This is a critical aspect of PROTAC design, as subtle changes can significantly impact binding affinity, metabolic stability, and ternary complex cooperativity.[9][10]

-

(S,R,S)-AHPC-Me: This well-characterized ligand, featuring a simple methyl group, has a proven history in the development of highly potent degraders.[9]

-

(S,R,S)-Ahpc-O-CF3: The incorporation of a trifluoroethoxy group can enhance metabolic stability, a crucial parameter for in vivo applications, by blocking potential sites of oxidative metabolism.[9][11]

The choice between these and other derivatives is not trivial; it represents a key experimental variable that can dictate the therapeutic potential of a PROTAC. The electronic and steric properties of these appended groups influence not only the binary binding to VHL but also the formation of productive protein-protein interactions within the ternary complex.[9]

Solubility and Formulation

Due to their high molecular weight and often lipophilic nature, PROTACs frequently exhibit poor aqueous solubility, posing challenges for both in vitro assays and in vivo delivery.[12][13] AHPC-based building blocks are no exception. Vendors often provide solubility data in various solvents, which serves as a critical starting point for experimental work.

| Compound | Solvent System | Solubility | Reference |

| (S,R,S)-AHPC | 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (5.81 mM) | [5] |

| (S,R,S)-AHPC-propargyl | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (4.75 mM) | [14] |

| (S,R,S)-AHPC HCl | H₂O | 100 mg/mL (214.12 mM) | [6] |

Table 1: Representative solubility data for common AHPC-based building blocks.

Expert Insight: The use of co-solvents like DMSO, PEG300, and Tween-80 is standard practice. For cellular assays, it is imperative to perform vehicle controls to ensure that the solvent system itself does not induce cytotoxicity or other off-target effects. For in vivo studies, formulation development is a critical step to ensure adequate bioavailability.

Functionalization for PROTAC Synthesis: The Role of the Linker

An AHPC core alone is not a PROTAC; it is a building block that must be connected to a warhead via a linker. The linker is not merely a spacer but a critical determinant of PROTAC efficacy, influencing ternary complex geometry, cell permeability, and overall physicochemical properties.[1][3][15] AHPC building blocks are commercially available with various functionalities to facilitate conjugation.

-

Terminal Amine (-NH2): (S,R,S)-AHPC-C4-NH2, for example, provides a nucleophilic amine group that is readily coupled to a warhead containing an activated carboxylic acid, forming a stable amide bond.[7]

-

Terminal Alkyne/Azide: Building blocks like (S,R,S)-AHPC-propargyl contain a terminal alkyne, enabling highly efficient and bio-orthogonal "click chemistry" (Copper-Catalyzed Azide-Alkyne Cycloaddition) with azide-functionalized warheads.[14]

-

Pre-installed Linkers: Many building blocks come with pre-attached polyethylene glycol (PEG) or alkyl linkers terminating in a reactive group, such as a carboxylic acid or an N-hydroxysuccinimide (NHS) ester.[16][17] PEG linkers are known to enhance aqueous solubility.[4]

The choice of linker composition and length must be empirically optimized for each target, as there is no universal solution.[3][4]

| Compound ID | Linker Composition | Linker Length (n) | DC₅₀ (nM) for BRD4 Degradation |

| 14a | PEG | 2 | > 1000 |

| 14b | PEG | 4 | > 1000 |

| 14c | PEG | 6 | 527 ± 111 |

| 14d | PEG | 8 | 158 ± 83 |

Table 2: Example data illustrating the critical impact of PEG linker length on the degradation potency of a series of AHPC-based PROTACs targeting the BRD4 protein. Data synthesized from published literature.[3]

Experimental Protocols: From Synthesis to Validation

A rigorous, multi-step workflow is required to develop and validate a novel AHPC-based PROTAC. The following protocols represent self-validating systems for ensuring technical accuracy.

General Protocol for PROTAC Synthesis (Amide Coupling)

This protocol outlines the coupling of an AHPC-linker building block containing a terminal carboxylic acid to a warhead with a free amine.

-

Activation of Carboxylic Acid: Dissolve the AHPC-linker-COOH building block (1.0 eq) in a suitable anhydrous solvent (e.g., DMF). Add a coupling reagent such as HATU (1.1 eq) and a base like DIPEA (2.0 eq). Stir at room temperature for 15-30 minutes to form the activated ester.

-

Coupling Reaction: To the activated ester solution, add the amine-containing warhead (1.0-1.2 eq).

-

Reaction Monitoring: Allow the reaction to proceed at room temperature for 2-16 hours. Monitor the reaction progress using LC-MS to check for the consumption of starting materials and the formation of the desired product mass.

-

Workup and Purification: Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate). Purify the crude product using reverse-phase HPLC to obtain the final PROTAC molecule.

-

Characterization: Confirm the identity and purity of the final compound using high-resolution mass spectrometry (HRMS) and ¹H NMR.

Protocol for Determining Cellular Protein Degradation (Western Blot)

This is the cornerstone assay for quantifying a PROTAC's primary function.[1]

-

Cell Culture and Treatment: Seed a relevant cell line (e.g., HeLa, 22Rv1) in 6-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC (e.g., 1 nM to 10,000 nM) and a vehicle control (e.g., 0.1% DMSO) for a predetermined time (typically 18-24 hours).

-

Cell Lysis: Wash the cells twice with ice-cold PBS. Add 100-200 µL of lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors. Scrape the cells, collect the lysate, and clarify by centrifugation at 14,000 rpm for 15 minutes at 4°C.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit to ensure equal loading.

-

Sample Preparation and SDS-PAGE: Normalize protein amounts for all samples (e.g., 20 µg per lane) and prepare them with Laemmli sample buffer. Separate the proteins by SDS-PAGE.

-

Immunoblotting: Transfer the separated proteins to a PVDF or nitrocellulose membrane. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against the target protein and a primary antibody for a loading control (e.g., GAPDH, β-actin) overnight at 4°C.

-

Detection and Analysis: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour. Detect the protein bands using an ECL substrate and an imaging system.[3] Quantify the band intensities using densitometry software.

-

Data Interpretation: Normalize the target protein signal to the loading control. Calculate the percentage of remaining protein relative to the vehicle-treated control. Plot the percentage of degradation against the logarithm of the PROTAC concentration and fit the data using a non-linear regression model to determine the DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation).[11]

Protocol for Assessing Ternary Complex Formation (AlphaLISA)

Biophysical assays are crucial for understanding the mechanism of action and confirming that the PROTAC effectively bridges the POI and VHL.[3]

-

Reagent Preparation: Use tagged proteins (e.g., His-tagged POI and GST-tagged VHL/ElonginB/ElonginC complex). Prepare a serial dilution of the PROTAC in assay buffer.

-

Assay Plate Setup: In a 384-well plate, add the His-tagged POI, the GST-tagged VHL complex, and the PROTAC at various concentrations. Incubate to allow for ternary complex formation.

-

Bead Addition: Add anti-His AlphaLISA acceptor beads and anti-GST donor beads. Incubate in the dark to allow for bead-protein binding.

-

Signal Reading: Read the plate on an Alpha-enabled microplate reader. The resulting luminescent signal is proportional to the amount of ternary complex formed.

-

Causality Check: A bell-shaped curve is often observed, which is characteristic of the "hook effect" in PROTACs. This validates that the signal is dependent on the formation of the 1:1:1 ternary complex and not just binary interactions.

Conclusion and Future Perspectives

AHPC-based building blocks are robust and versatile tools in the development of targeted protein degraders. Their well-established interaction with the VHL E3 ligase provides a reliable anchor for PROTAC design.[7] However, successful degrader development is not a "plug-and-play" process. It requires a deep, causal understanding of how the physicochemical properties of the AHPC ligand, the composition and length of the linker, and the nature of the warhead collectively influence the formation of a productive ternary complex and subsequent degradation.[1][3] Future research will undoubtedly focus on developing novel VHL ligands with improved properties and leveraging computational modeling to more rationally design linkers, thereby accelerating the journey from concept to clinical candidate.[15][18]

References

- 1. benchchem.com [benchchem.com]

- 2. alfa-labotrial.com [alfa-labotrial.com]

- 3. benchchem.com [benchchem.com]

- 4. What are PROTAC Linkers? | BroadPharm [broadpharm.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. benchchem.com [benchchem.com]

- 8. Group-Based Optimization of Potent and Cell-Active Inhibitors of the von Hippel–Lindau (VHL) E3 Ubiquitin Ligase: Structure–Activity Relationships Leading to the Chemical Probe (2S,4R)-1-((S)-2-(1-Cyanocyclopropanecarboxamido)-3,3-dimethylbutanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide (VH298) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. Group-Based Optimization of Potent and Cell-Active Inhibitors of the von Hippel-Lindau (VHL) E3 Ubiquitin Ligase: Structure-Activity Relationships Leading to the Chemical Probe (2S,4R)-1-((S)-2-(1-Cyanocyclopropanecarboxamido)-3,3-dimethylbutanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide (VH298) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. mdpi.com [mdpi.com]

- 13. PROTACs and Building Blocks: The 2D Chemical Space in Very Early Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. medchemexpress.com [medchemexpress.com]

- 15. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 16. medchemexpress.com [medchemexpress.com]

- 17. medchemexpress.com [medchemexpress.com]

- 18. researchgate.net [researchgate.net]

An In-depth Technical Guide to (S,R,S)-AHPC-Based Linkers in Targeted Protein Degradation

Executive Summary

Targeted Protein Degradation (TPD) has emerged as a revolutionary therapeutic modality, moving beyond simple inhibition to achieve the complete removal of disease-causing proteins. At the heart of this technology are Proteolysis Targeting Chimeras (PROTACs), heterobifunctional molecules that co-opt the cell's natural ubiquitin-proteasome system (UPS).[1][2] A PROTAC's efficacy is not merely the sum of its parts; it is a complex interplay between its three core components: a warhead for the target protein, a ligand for an E3 ubiquitin ligase, and the linker that connects them. This guide provides a deep technical dive into one of the most robust and widely utilized E3 ligase ligands, (S,R,S)-AHPC, and the critical role of the linkers conjugated to it. We will explore the fundamental mechanism, the causal science behind linker design, and provide field-proven protocols for the synthesis and evaluation of (S,R,S)-AHPC-based PROTACs.

The Paradigm Shift: From Occupancy to Event-Driven Pharmacology

Traditional pharmacology relies on an "occupancy-driven" model, where a drug must continuously bind to a protein's active site to exert its effect. PROTACs, however, operate on an "event-driven" catalytic cycle.[3] They act as a molecular bridge, forming a transient ternary complex between a target Protein of Interest (POI) and an E3 ubiquitin ligase.[4] This proximity induces the E3 ligase to tag the POI with ubiquitin, marking it for destruction by the proteasome. The PROTAC is then released to repeat the cycle, enabling potent degradation at sub-stoichiometric concentrations.[3]

The choice of E3 ligase is a cornerstone of PROTAC design. Among the 600+ E3 ligases in the human genome, von Hippel-Lindau (VHL) and Cereblon (CRBN) are the most extensively recruited for TPD.[1][5][6] This guide focuses on VHL, a predominantly cytoplasmic E3 ligase complex that is effectively hijacked by peptidomimetic ligands.[1]

The VHL E3 Ligase Complex: A Primer

The VHL protein is the substrate-recognition component of the Cullin 2 RING E3 ligase complex (CRL2^VHL).[4] Its natural function is to recognize hydroxylated proline residues on substrates like Hypoxia-Inducible Factor 1α (HIF-1α), leading to their degradation under normal oxygen conditions.[4] Small molecule ligands that mimic this hydroxylated proline motif can effectively recruit the entire VHL complex for TPD.

(S,R,S)-AHPC: The High-Affinity Anchor for VHL

(S,R,S)-AHPC, also known as VH032, is a potent and well-characterized small molecule ligand for VHL.[4][7] Its specific stereochemistry—(S) at the α-carbon of the hydroxy-proline mimic, (R) at the hydroxy group, and (S) at the subsequent amino acid—is critical for establishing a high-affinity interaction within the VHL binding pocket. This interaction serves as the "anchor" for the PROTAC, ensuring efficient recruitment of the E3 ligase machinery.[4]

Mechanism of (S,R,S)-AHPC-Mediated Degradation

The catalytic cycle, initiated by the (S,R,S)-AHPC anchor, is a multi-step process fundamental to the PROTAC's function.

-

Ternary Complex Formation : The PROTAC, via its (S,R,S)-AHPC moiety and its POI-binding warhead, simultaneously binds to the VHL complex and the target protein. The stability and conformation of this POI-PROTAC-VHL ternary complex is the single most important determinant of degradation efficiency.[1][4]

-

Ubiquitination : Within the stabilized complex, the E3 ligase transfers ubiquitin from a charged E2 enzyme to lysine residues on the surface of the POI.

-

Proteasomal Degradation : The poly-ubiquitinated POI is recognized and degraded by the 26S proteasome.

-

Catalyst Regeneration : The PROTAC is released and can bind to another POI and E3 ligase, re-initiating the cycle.

References

- 1. benchchem.com [benchchem.com]

- 2. What are PROTAC Linkers? | BroadPharm [broadpharm.com]

- 3. chempep.com [chempep.com]

- 4. benchchem.com [benchchem.com]

- 5. Identification of Suitable Target/E3 Ligase Pairs for PROTAC Development using a Rapamycin-induced Proximity Assay (RiPA) [elifesciences.org]

- 6. biorxiv.org [biorxiv.org]

- 7. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to a VHL-Recruiting PROTAC Building Block: (S,R,S)-AHPC-3-methylbutanyl acetate-methanesulfonothioate-PEG3-NH2

For Researchers, Scientists, and Drug Development Professionals

CAS Number: 2417370-48-8[1][2]

Abstract

This document provides a comprehensive technical overview of the E3 ligase ligand-linker conjugate, (S,R,S)-AHPC-3-methylbutanyl acetate-methanesulfonothioate-PEG3-NH2, supplied as a trifluoroacetate (TFA) salt. This molecule is a sophisticated, ready-to-use building block for the synthesis of Proteolysis Targeting Chimeras (PROTACs). It incorporates the high-affinity (S,R,S)-AHPC ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, connected to a flexible PEG3 linker terminating in a primary amine. This guide will deconstruct the molecule's components, explain its mechanism of action within the PROTAC framework, provide detailed experimental protocols for its application, and discuss the critical role of each moiety in the rational design of potent and selective protein degraders.

Introduction: The PROTAC Revolution

Targeted protein degradation has emerged as a transformative therapeutic modality, capable of addressing disease-causing proteins previously considered "undruggable."[3] Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules at the forefront of this revolution. They function by co-opting the cell's native ubiquitin-proteasome system (UPS) to selectively eliminate target proteins.[4][5]

A PROTAC molecule consists of three essential components:

-

A ligand for a target Protein of Interest (POI).

-

A ligand for an E3 ubiquitin ligase (e.g., VHL or Cereblon). [6]

-

A chemical linker connecting the two ligands. [3]

The PROTAC induces proximity between the POI and the E3 ligase, forming a ternary complex.[3] This proximity facilitates the transfer of ubiquitin from the E2-E3 ligase complex to the POI. The resulting polyubiquitinated protein is then recognized and degraded by the 26S proteasome.[5][7] The subject of this guide, (S,R,S)-AHPC-3-methylbutanyl acetate-methanesulfonothioate-PEG3-NH2, is a key precursor for constructing such molecules.

Molecular Deconstruction and Core Component Analysis

The specified molecule is a VHL ligand pre-functionalized with a linker, designed for efficient conjugation to a POI ligand. Let's analyze its constituent parts.

The E3 Ligase Ligand: (S,R,S)-AHPC

-

(S,R,S)-AHPC (also known as VH032-NH2) is a potent and well-characterized small molecule ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[7][8] VHL is a substrate recognition component of the CRL2^VHL^ E3 ligase complex.[5]

-

Mechanism & Expertise: The (S,R,S) stereochemistry is critical for high-affinity binding to the substrate recognition pocket of VHL. This specific ligand is derived from the parent molecule VH032 and is widely used in PROTAC development due to its proven ability to effectively recruit VHL.[8][9] The use of established, high-affinity E3 ligase ligands like (S,R,S)-AHPC is a cornerstone of successful PROTAC design, ensuring efficient ternary complex formation.[5]

The Linker: A Critical Determinant of Efficacy

The linker is not merely a spacer but a crucial element that dictates the PROTAC's biological activity, solubility, and pharmacokinetic properties.[3][] This molecule incorporates a multi-component linker.

-

Polyethylene Glycol (PEG): The PEG3 moiety refers to a three-unit polyethylene glycol chain. PEG linkers are the most common type used in PROTACs, featuring in over half of reported molecules.[11]

-

Trustworthiness: The inclusion of PEG is a deliberate choice to enhance the physicochemical properties of the final PROTAC. PEG units increase hydrophilicity and aqueous solubility, which is a common challenge for large, often "greasy" PROTAC molecules.[11][12][13] This improved solubility is vital for both in vitro assays and in vivo applications.

-

-

Other Linker Components: The 3-methylbutanyl acetate-methanesulfonothioate portion contributes to the overall length, vector, and flexibility of the linker. The precise geometry of the linker is critical for enabling the formation of a stable and productive ternary complex between the POI and VHL.[3][]

The Conjugation Handle: Primary Amine (-NH2)

-

Authoritative Grounding: The terminal primary amine (-NH2) is the reactive handle for conjugation. It provides a versatile point of attachment for a ligand targeting the protein of interest. The most common conjugation strategy is the formation of a stable amide bond by reacting the amine with a carboxylic acid on the POI ligand, a reaction typically facilitated by standard peptide coupling reagents.[6][12]

The Methanesulfonothioate Group

The methanesulfonothioate group is a less common but functionally significant part of the linker. Thiol-based chemistry is a powerful tool in bioconjugation.[14][15] While the primary amine is the intended conjugation point for the POI ligand, the methanesulfonothioate group may serve as a reactive site for specific thiol-containing molecules (like cysteine residues), potentially for advanced applications like dual-payload conjugates or covalent PROTACs.

Experimental Protocols & Workflows

The following sections describe validated, step-by-step methodologies for utilizing this PROTAC building block.

Protocol: PROTAC Synthesis via Amide Coupling

This protocol outlines the standard procedure for conjugating the amine-terminated linker to a POI ligand containing a carboxylic acid.

Materials:

-

(S,R,S)-AHPC-...-PEG3-NH2 TFA salt

-

POI-ligand-COOH (Protein of Interest ligand with a carboxylic acid)

-

Coupling reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

Base: DIPEA (N,N-Diisopropylethylamine)

-

Solvent: Anhydrous DMF (N,N-Dimethylformamide)

Procedure:

-

Dissolution: In a clean, dry vial under an inert atmosphere (e.g., nitrogen or argon), dissolve the POI-ligand-COOH (1.0 eq) in anhydrous DMF.

-

Activation: Add HATU (1.1 eq) and DIPEA (3.0 eq) to the solution. Stir the mixture at room temperature for 15-20 minutes to activate the carboxylic acid.

-

Coupling: Add a solution of (S,R,S)-AHPC-...-PEG3-NH2 TFA salt (1.2 eq) in anhydrous DMF to the reaction mixture. Note: The excess base (DIPEA) will neutralize the TFA salt.

-

Reaction: Allow the reaction to proceed at room temperature for 4-12 hours. Monitor the reaction progress by LC-MS (Liquid Chromatography-Mass Spectrometry).

-

Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO3 and brine. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product using preparative HPLC (High-Performance Liquid Chromatography) to obtain the final, high-purity PROTAC molecule.

-

Characterization: Confirm the identity and purity of the final PROTAC using LC-MS and ¹H NMR (Proton Nuclear Magnetic Resonance).

Workflow: Confirming PROTAC-Mediated Protein Degradation

Once the PROTAC is synthesized, its biological activity must be validated. The following workflow is a standard cascade for confirming target degradation.

Caption: Workflow for validating PROTAC-induced protein degradation.

Protocol: Western Blot for Protein Degradation

This protocol assesses the reduction in target protein levels following PROTAC treatment.

Procedure:

-

Cell Culture: Plate cells of interest (e.g., a cancer cell line expressing the POI) in a 6-well plate and grow to 70-80% confluency.

-

Treatment: Treat the cells with varying concentrations of the synthesized PROTAC (e.g., 1 nM to 10 µM) for a set duration (e.g., 18-24 hours). Include a vehicle control (e.g., DMSO).

-

Lysis: Wash the cells with ice-cold PBS (Phosphate-Buffered Saline) and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel and perform electrophoresis.

-

Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking & Probing: Block the membrane (e.g., with 5% non-fat milk in TBST) and probe with a primary antibody specific to the POI. Also, probe with a loading control antibody (e.g., GAPDH or β-actin).

-

Detection: Use a species-appropriate HRP-conjugated secondary antibody and visualize the bands using an ECL (Enhanced Chemiluminescence) detection system.

-

Analysis: Quantify the band intensities to determine the percentage of protein degradation relative to the vehicle control. Plot the results to calculate the DC50 (concentration for 50% degradation).

Data Presentation and Interpretation

Quantitative data from PROTAC experiments should be presented clearly.

Table 1: Representative Data for a Hypothetical PROTAC

| Parameter | Description | Value |

| DC50 | Concentration for 50% degradation of POI in HEK293 cells after 24h. | 15 nM |

| Dmax | Maximum percentage of degradation observed. | >95% |

| Binding Affinity (POI) | Binary binding affinity of the POI ligand (warhead) to the POI. | 50 nM (Kd) |

| Binding Affinity (VHL) | Binary binding affinity of the (S,R,S)-AHPC ligand to VHL. | 120 nM (Kd) |

| Solubility (PBS) | Aqueous solubility of the final PROTAC molecule at pH 7.4. | 75 µM |

Conclusion and Future Directions

The molecule (S,R,S)-AHPC-3-methylbutanyl acetate-methanesulfonothioate-PEG3-NH2 is a highly valuable tool for researchers in targeted protein degradation. Its modular design, incorporating a high-affinity VHL ligand and a versatile, solubility-enhancing PEG linker, facilitates the rapid synthesis of novel PROTACs.[11][16] By following the established protocols for synthesis and biological validation outlined in this guide, scientists can efficiently develop and test new degraders, accelerating the path from chemical design to potential therapeutic application. The rational design principles embedded in this building block—high-affinity E3 ligand engagement, optimized linker properties, and versatile conjugation chemistry—represent the state-of-the-art in the field of PROTAC development.

References

- 1. (S,R,S)-AHPC-3-methylbutanyl acetate-methanesulfonothioate-PEG3-NH2 TFA (1 x 5 mg) | Reagentia [reagentia.eu]

- 2. This compound – 美仑生物 [meilunbio.com]

- 3. The Essential Role of Linkers in PROTACs [axispharm.com]

- 4. benchchem.com [benchchem.com]

- 5. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00387B [pubs.rsc.org]

- 6. Impact of Linker Composition on VHL PROTAC Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]

- 7. lumiprobe.com [lumiprobe.com]

- 8. selleckchem.com [selleckchem.com]

- 9. VHL Ligase Ligands for PROTAC Applications - Enamine [enamine.net]

- 11. PROTAC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]

- 12. benchchem.com [benchchem.com]

- 13. precisepeg.com [precisepeg.com]

- 14. Arylation Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. From molecules to medicine: thiol selective bioconjugation in synthesis of diagnostic and therapeutic radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 16. medchemexpress.com [medchemexpress.com]

The Benzoxaborole Scaffold: A Technical Guide to the Discovery and Synthesis of Novel Derivatives from the 5-Amino-2-(hydroxymethyl)phenyl Core

A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals

Foreword: The Emergence of a Privileged Scaffold

In the landscape of medicinal chemistry, the identification of "privileged scaffolds" – molecular frameworks capable of binding to multiple, unrelated biological targets – represents a significant leap forward in drug discovery. The benzoxaborole moiety has, in recent years, cemented its status as one such scaffold.[1] Its unique chemical properties, including the ability of the boron atom to form reversible covalent bonds with biological nucleophiles, have unlocked novel mechanisms of action against a range of therapeutic targets.[2] This guide provides an in-depth exploration of the discovery and synthesis of novel benzoxaborole derivatives, with a particular focus on those derived from the versatile 5-amino-2-(hydroxymethyl)phenyl (AHPC) core, a key precursor to the biologically active 6-aminobenzoxaborole pharmacophore.

Part 1: Rational Drug Design and Lead Identification - The Benzoxaborole Advantage

The journey to novel therapeutics begins with a deep understanding of the target and the pharmacophore. The benzoxaborole scaffold offers a compelling starting point for several reasons:

-

Enzyme Inhibition: A primary mechanism of action for many benzoxaboroles is the inhibition of enzymes crucial to the lifecycle of pathogens or disease progression in humans.[2] The boron atom can interact with active site residues, such as serine or threonine, leading to potent and often selective inhibition.[3]

-

Physicochemical Properties: Benzoxaboroles generally exhibit favorable drug-like properties, including good aqueous solubility and low toxicity, which are critical for bioavailability and patient safety.[1][4]

-

Synthetic Tractability: The benzoxaborole core is amenable to a wide range of chemical modifications, allowing for the systematic exploration of structure-activity relationships (SAR) to optimize potency, selectivity, and pharmacokinetic profiles.

Our focus on the 6-aminobenzoxaborole subclass stems from its demonstrated success in yielding potent therapeutic agents. This amino functionality provides a key handle for introducing diverse substituents, enabling the fine-tuning of molecular interactions with the target protein.

Conceptual Workflow for Benzoxaborole Drug Discovery

The discovery of novel benzoxaborole-based drug candidates follows a logical and iterative process, which can be visualized as follows:

Figure 1: A simplified workflow for the discovery and development of novel benzoxaborole-based therapeutics.

Part 2: The Synthetic Cornerstone - Preparation of 6-Amino-1-hydroxy-2,1-benzoxaborolane

The synthesis of the core intermediate, 6-amino-1-hydroxy-2,1-benzoxaborolane, is a critical first step. Several routes have been developed, each with its own advantages and challenges. Below, we detail a practical and scalable approach.[5]

Protocol 1: A Scalable, Nitration-Free Synthesis of 6-Amino-1-hydroxy-2,1-benzoxaborolane

This protocol avoids a potentially hazardous nitration step, making it more amenable to large-scale production.[5]

Step 1: Bromination of 4-Nitrotoluene

-

Reactants: 4-nitrotoluene, N-bromosuccinimide (NBS), benzoyl peroxide (initiator), carbon tetrachloride (solvent).

-

Procedure: To a solution of 4-nitrotoluene in carbon tetrachloride, add NBS and a catalytic amount of benzoyl peroxide. Reflux the mixture under inert atmosphere until the starting material is consumed (monitored by TLC or GC-MS).

-

Work-up: Cool the reaction mixture, filter off the succinimide byproduct, and concentrate the filtrate under reduced pressure. The crude 4-nitrobenzyl bromide is typically used in the next step without further purification.

Step 2: Borylation of 4-Nitrobenzyl Bromide

-

Reactants: 4-nitrobenzyl bromide, bis(pinacolato)diboron, a palladium catalyst (e.g., Pd(dppf)Cl2), a base (e.g., potassium acetate), and a solvent (e.g., dioxane).

-

Procedure: In a reaction vessel purged with an inert gas, combine 4-nitrobenzyl bromide, bis(pinacolato)diboron, the palladium catalyst, and potassium acetate in dioxane. Heat the mixture at a specified temperature (e.g., 80-100 °C) for several hours.

-

Work-up: After cooling, dilute the reaction mixture with a suitable solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the resulting boronate ester by column chromatography.

Step 3: Reduction of the Nitro Group and Cyclization

-

Reactants: The pinacol boronate ester from the previous step, a reducing agent (e.g., hydrogen gas with a palladium on carbon catalyst or a chemical reductant like iron powder in acetic acid), and a solvent (e.g., ethanol or ethyl acetate).

-

Procedure: Dissolve the boronate ester in the chosen solvent and introduce the reducing agent. If using hydrogenation, subject the mixture to a hydrogen atmosphere at a suitable pressure. For chemical reduction, add the reducing agent portion-wise at a controlled temperature.

-

Work-up and Cyclization: Upon completion of the reduction, filter off the catalyst (if applicable) and concentrate the solution. The resulting aminophenylboronic acid pinacol ester will often cyclize to the desired 6-amino-1-hydroxy-2,1-benzoxaborolane upon work-up or gentle heating, sometimes with the addition of a mild acid or base to facilitate the process. Purify the final product by recrystallization or column chromatography.

Part 3: Diversification and Structure-Activity Relationship (SAR) Studies

With the core 6-aminobenzoxaborole in hand, the next phase involves the synthesis of a library of derivatives to explore the SAR. The amino group at the 6-position is an excellent point for diversification.

Protocol 2: Amide Coupling for Library Synthesis

A common and versatile method for derivatizing the 6-amino group is through amide bond formation.[6][7]

-

Reactants: 6-amino-1-hydroxy-2,1-benzoxaborolane, a carboxylic acid of interest, a coupling agent (e.g., HATU, HBTU, or EDC/HOBt), a non-nucleophilic base (e.g., DIPEA or triethylamine), and a polar aprotic solvent (e.g., DMF or DCM).

-

Procedure: To a solution of the carboxylic acid and the coupling agent in the chosen solvent, add the base followed by the 6-amino-1-hydroxy-2,1-benzoxaborolane. Stir the reaction at room temperature until completion.

-

Work-up: Quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with aqueous solutions of a weak acid (e.g., 1M HCl) and a weak base (e.g., saturated NaHCO3), followed by brine. Dry the organic layer, concentrate, and purify the amide derivative by chromatography or recrystallization.

Illustrative SAR Data

The following table summarizes hypothetical SAR data for a series of 6-(benzoylamino)benzoxaborole analogs, illustrating how systematic structural modifications can impact biological activity.[6]

| Compound | R-group on Benzoyl Ring | IC50 (µM) for Target Enzyme |

| 1a | H | 1.2 |

| 1b | 4-Cl | 0.5 |

| 1c | 4-OCH3 | 2.5 |

| 1d | 3-CF3 | 0.8 |

| 1e | 2,4-diCl | 0.2 |

This data suggests that electron-withdrawing groups on the benzoyl ring, particularly at the 4-position, enhance inhibitory activity.

Part 4: Biological Evaluation and Mechanism of Action Studies

The synthesized derivatives must be subjected to rigorous biological evaluation to determine their potency, selectivity, and mechanism of action.

Experimental Workflow for Biological Characterization

Figure 2: A typical cascade for the biological evaluation of novel benzoxaborole derivatives.

Primary Screening: This involves determining the potency of the compounds against the primary biological target, often through enzymatic assays to determine IC50 values.

Secondary Screening: Compounds that show promising activity in the primary screen are then tested against a panel of related targets to assess their selectivity. This is crucial for minimizing off-target effects and potential toxicity.

Mechanism of Action Studies: For the most promising leads, detailed studies are conducted to elucidate how they interact with their target. This may involve X-ray crystallography to determine the binding mode or kinetic studies to understand the nature of the inhibition.

In Vivo Efficacy Studies: The final stage of preclinical evaluation involves testing the lead compounds in animal models of the disease to assess their efficacy and pharmacokinetic properties in a living system.

Conclusion: A Scaffold with a Bright Future